Tert-butyl 2,2-dimethyl-5-(6-phenoxynaphthalen-2-yl)-1,3-dioxan-5-ylcarbamate
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Description
Tert-butyl 2,2-dimethyl-5-(6-phenoxynaphthalen-2-yl)-1,3-dioxan-5-ylcarbamate is a complex organic compound that features a tert-butyl group, a dimethyl group, a phenoxynaphthalene moiety, and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2,2-dimethyl-5-(6-phenoxynaphthalen-2-yl)-1,3-dioxan-5-ylcarbamate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dioxane ring: This can be achieved through the reaction of appropriate diols with formaldehyde under acidic or basic conditions.
Introduction of the phenoxynaphthalene moiety: This step might involve the coupling of a naphthalene derivative with a phenol derivative using a catalyst such as palladium.
Addition of the tert-butyl group: This can be done using tert-butyl chloride in the presence of a base.
Carbamate formation: The final step involves the reaction of the intermediate with an isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles
Properties
IUPAC Name |
tert-butyl N-[2,2-dimethyl-5-(6-phenoxynaphthalen-2-yl)-1,3-dioxan-5-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO5/c1-25(2,3)33-24(29)28-27(17-30-26(4,5)31-18-27)21-13-11-20-16-23(14-12-19(20)15-21)32-22-9-7-6-8-10-22/h6-16H,17-18H2,1-5H3,(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBVRKFHEWRWDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C2=CC3=C(C=C2)C=C(C=C3)OC4=CC=CC=C4)NC(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657953 |
Source
|
Record name | tert-Butyl [2,2-dimethyl-5-(6-phenoxynaphthalen-2-yl)-1,3-dioxan-5-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206676-76-7 |
Source
|
Record name | 1,1-Dimethylethyl N-[2,2-dimethyl-5-(6-phenoxy-2-naphthalenyl)-1,3-dioxan-5-yl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206676-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [2,2-dimethyl-5-(6-phenoxynaphthalen-2-yl)-1,3-dioxan-5-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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